2-Cyclohexylpentan-3-one

Description

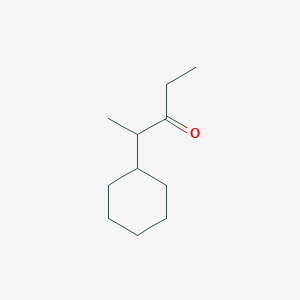

2-Cyclohexylpentan-3-one is a branched ketone featuring a cyclohexyl substituent at the second carbon of a pentan-3-one backbone.

- Molecular formula: C₁₁H₂₀O.

- Functional groups: A ketone group at position 3 and a cyclohexyl group at position 2.

- Potential applications: Intermediate in organic synthesis, fragrance formulations, or pharmaceutical precursors due to its hydrophobic cyclohexyl moiety and reactive ketone .

Properties

CAS No. |

20474-47-9 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-cyclohexylpentan-3-one |

InChI |

InChI=1S/C11H20O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

VSGHQMVSHALPID-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylpentan-3-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide under basic conditions. For instance, cyclohexanone can be reacted with 1-bromopentane in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclohexylidene-pentan-3-one. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpentan-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position relative to the ketone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for alpha-halogenation.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Alpha-halo ketones.

Scientific Research Applications

2-Cyclohexylpentan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylpentan-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound’s effects are mediated through these chemical interactions, which can influence biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyclohexylpentan-3-one with compounds sharing structural motifs, such as cyclohexyl derivatives, amines, and cyclic hydrocarbons (referenced from ).

Table 1: Structural and Functional Group Comparisons

| Compound Name | CAS Number | Key Functional Groups | Structural Features |

|---|---|---|---|

| This compound | Not provided | Ketone | Branched alkane with cyclohexyl group |

| Cyclohexanamine | 108-91-8 | Amine | Cyclohexyl group with NH₂ substituent |

| 3-Cyclohexene-1-carboxylic acid | 4771-80-6 | Carboxylic acid | Unsaturated cyclohexene ring |

| Cyclopentane | 287-92-3 | None (hydrocarbon) | Five-membered saturated ring |

Key Comparisons:

a. Physical Properties

- Cyclohexyl vs. Cyclopentane Backbones : Cyclopentane (CAS 287-92-3) has a smaller ring, leading to higher ring strain and lower boiling points compared to six-membered cyclohexyl derivatives. This compound likely has higher hydrophobicity than cyclopentane due to its larger substituent .

- Ketone vs. Amine Reactivity : Unlike cyclohexanamine (CAS 108-91-8), which participates in acid-base reactions, this compound undergoes nucleophilic additions (e.g., Grignard reactions) at the ketone group .

b. Chemical Reactivity

- Carboxylic Acid Derivatives : 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6) exhibits acidity (pKa ~4.5) and forms esters or amides, whereas this compound is neutral and participates in ketone-specific reactions like oxidations or reductions .

- Ring Unsaturation : The cyclohexene ring in 3-cyclohexene-1-carboxylic acid allows for Diels-Alder reactions, a feature absent in saturated cyclohexyl compounds like this compound .

Research Findings and Gaps

- Synthetic Utility: Cyclohexyl groups improve lipid solubility, making this compound a candidate for drug delivery systems.

- Thermal Stability : Cyclopentane derivatives (e.g., CAS 287-92-3) decompose at lower temperatures than cyclohexyl analogs. This compound likely shares this trend, but experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.